molecular formula C17H18N2O7 B5136922 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No. B5136922
M. Wt: 362.3 g/mol
InChI Key: JOXXFRQTWOZOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, also known as CERC-501, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CERC-501 is a selective antagonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that plays a critical role in modulating pain, stress, and addiction.

Mechanism of Action

1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate works by selectively blocking the activity of KORs, which are located throughout the brain and spinal cord. KORs are known to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play critical roles in pain, stress, and addiction. By blocking KOR activity, 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can modulate the release of these neurotransmitters and reduce the symptoms of various disorders.
Biochemical and Physiological Effects:
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which are elevated in depression and anxiety disorders. It has also been shown to increase the release of dopamine in the brain, which is associated with reward and pleasure.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is its selectivity for KORs, which allows for targeted modulation of neurotransmitter release. This selectivity also reduces the risk of off-target effects and toxicity. However, one limitation of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. One area of interest is in the treatment of chronic pain, as KORs have been implicated in the development and maintenance of chronic pain conditions. Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as KORs have been shown to play a role in the progression of these diseases. Additionally, further research is needed to evaluate the safety and efficacy of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in clinical settings.

Synthesis Methods

The synthesis of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves a multi-step process that starts with the reaction of 8-methoxy-6-nitro-2H-chromene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-4-piperidinol in the presence of a base to yield the desired product, 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.

Scientific Research Applications

1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been widely studied for its potential therapeutic applications in various diseases and conditions. One of the most promising areas of research is in the treatment of depression and anxiety disorders. Preclinical studies have shown that 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can reduce the symptoms of depression and anxiety in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.
Another area of research is in the treatment of addiction. KORs have been implicated in the development and maintenance of addiction to drugs of abuse, and 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. Clinical trials are also underway to evaluate its potential as a treatment for opioid addiction.

properties

IUPAC Name

(1-methylpiperidin-4-yl) 8-methoxy-6-nitro-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O7/c1-18-5-3-12(4-6-18)25-16(20)13-8-10-7-11(19(22)23)9-14(24-2)15(10)26-17(13)21/h7-9,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXXFRQTWOZOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.